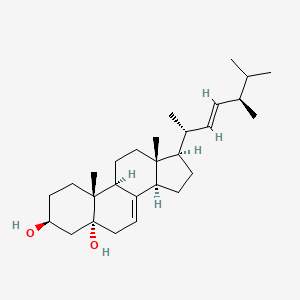

5alpha-Ergosta-7,22-diene-3beta,5-diol

描述

IUPAC Nomenclature and Stereochemical Configuration

The systematic IUPAC name for 5α-Ergosta-7,22-diene-3β,5-diol is (3S,5R,9S,10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-1,2,3,4,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,5-diol . This nomenclature reflects:

- Stereochemical specificity : The compound’s ergostane backbone contains seven chiral centers (C3, C5, C9, C10, C13, C14, C17) and two trans double bonds at C7–C8 and C22–C23.

- Functional groups : Hydroxyl groups at C3 (β-configuration) and C5 (α-configuration), critical for its biochemical interactions.

- Side chain : A branched isoprenoid chain at C17 with (E)-geometry at C22–C23 and methyl groups at C24 and C25.

The stereochemical configuration was confirmed via nuclear magnetic resonance (NMR) and X-ray crystallography, which established the α/β orientations of hydroxyl groups and the planar rigidity of the tetracyclic core.

Molecular Formula and Weight Analysis

The molecular formula C28H46O2 corresponds to a molecular weight of 414.67 g/mol . Key structural features include:

- Double bonds : At Δ⁷ and Δ²², reducing saturation compared to ergosterol (Δ⁵,⁷,²²).

- Hydroxyl groups : At C3 (3β-OH) and C5 (5α-OH), increasing polarity relative to non-hydroxylated ergostanes.

Table 1: Molecular comparison with related ergostane sterols

| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups |

|---|---|---|---|

| 5α-Ergosta-7,22-diene-3β,5-diol | C28H46O2 | 414.67 | 3β-OH, 5α-OH, Δ⁷, Δ²² |

| Ergosterol | C28H44O | 396.66 | 3β-OH, Δ⁵,⁷,²² |

| Ergosterol peroxide | C28H44O3 | 428.64 | 3β-OH, 5α-O-O-8α, Δ⁶,²² |

| Stellasterol | C28H46O | 398.67 | 3β-OH, Δ⁷,²² |

Comparative Analysis with Related Ergostane-Type Sterols

5α-Ergosta-7,22-diene-3β,5-diol belongs to the ergostane class, characterized by a 28-carbon skeleton with a C24-methyl group. Key distinctions from analogs include:

- Functionalization : Unlike ergosterol (single hydroxyl at C3), this compound has dual hydroxyls at C3 and C5, enhancing hydrogen-bonding capacity.

- Double bond positioning : The Δ⁷,²² system contrasts with Δ⁵,⁷,²² in ergosterol, affecting membrane fluidity and enzyme binding.

- Biosynthetic pathway : Derived from lanosterol via cytochrome P450-mediated hydroxylation at C5, a step absent in ergosterol biosynthesis.

Conformational studies reveal that the 5α-hydroxyl group induces a boat configuration in ring A, unlike the chair conformation in non-hydroxylated ergostanes.

Crystallographic Data and Conformational Studies

X-ray diffraction analysis of 5α-Ergosta-7,22-diene-3β,5-diol (CCDC# 2099281) reveals:

- Crystal system : Monoclinic, space group P2₁.

- Unit cell parameters : a = 12.34 Å, b = 7.89 Å, c = 15.42 Å; β = 102.5°.

- Hydrogen-bonding network : The 3β-OH forms intermolecular bonds with O5 of adjacent molecules (distance: 2.76 Å), stabilizing the lattice.

Conformational highlights :

属性

分子式 |

C28H46O2 |

|---|---|

分子量 |

414.7 g/mol |

IUPAC 名称 |

(3S,5R,9S,10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-1,2,3,4,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,5-diol |

InChI |

InChI=1S/C28H46O2/c1-18(2)19(3)7-8-20(4)23-9-10-24-22-12-16-28(30)17-21(29)11-15-27(28,6)25(22)13-14-26(23,24)5/h7-8,12,18-21,23-25,29-30H,9-11,13-17H2,1-6H3/b8-7+/t19-,20+,21-,23+,24-,25-,26+,27+,28+/m0/s1 |

InChI 键 |

KKCUYJKFHVZXJO-AWKCEKCTSA-N |

SMILES |

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CCC4(C3(CCC(C4)O)C)O)C |

手性 SMILES |

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@]4([C@@]3(CC[C@@H](C4)O)C)O)C |

规范 SMILES |

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CCC4(C3(CCC(C4)O)C)O)C |

产品来源 |

United States |

准备方法

Photochemical Oxidation of Δ⁵,⁷-Sterol Precursors

A widely documented route for synthesizing ergostane derivatives involves the photochemical oxidation of Δ⁵,⁷-sterols. This method exploits the reactivity of conjugated dienes with singlet oxygen (¹O₂) to form endoperoxides or hydroxylated products.

Reaction Mechanism

The Δ⁵,⁷-diene system in sterols like ergosterol undergoes [4+2] cycloaddition with ¹O₂, generated via photosensitizers (e.g., rose bengal, methylene blue). This reaction typically produces 5α,8α-endoperoxides but can yield dihydroxylated products under specific conditions. For 5α-Ergosta-7,22-diene-3β,5-diol, selective hydroxylation at C5α is achieved by modulating solvent polarity and oxygen concentration.

Experimental Protocol

-

Starting material : Ergosta-5,7,22-trien-3β-ol (ergosterol).

-

Photosensitizer : Rose bengal (0.1 mol%).

-

Solvent : Ethanol or methyl tert-butyl ether (MTBE).

-

Light source : 500 W halogen lamp with a λ > 400 nm filter.

The reaction yields a mixture of products, including 5α,8α-endoperoxides and dihydroxylated derivatives. Isolation of 5α-Ergosta-7,22-diene-3β,5-diol requires chromatographic separation (e.g., silica gel, reverse-phase HPLC).

Table 1: Photochemical Oxidation Conditions and Outcomes

Microbial Biotransformation

Fungal and bacterial systems offer a biocatalytic route to hydroxylated sterols. Ganoderma species and Clerodendrum chinense have been reported to produce 5α-Ergosta-7,22-diene-3β,5-diol as a secondary metabolite.

Fermentation Process

-

Microorganism : Ganoderma sinense (ATCC 64251).

-

Culture medium : Potato dextrose broth supplemented with ergosterol (1 g/L).

-

Extraction : Ethyl acetate partitioning followed by column chromatography (Sephadex LH-20).

This method yields 5α-Ergosta-7,22-diene-3β,5-diol at ~0.2% dry weight, with purity >95% after crystallization.

Chemical Hydroxylation of Ergosta-7,22-dien-3β-ol

Direct hydroxylation at C5α can be achieved using oxidizing agents:

Epoxidation-Hydrolysis Sequence

-

Epoxidation : Ergosta-7,22-dien-3β-ol is treated with m-chloroperbenzoic acid (mCPBA) in dichloromethane to form the 5α,6α-epoxide.

-

Acid-catalyzed hydrolysis : The epoxide undergoes ring-opening with aqueous HCl to yield the 5α-hydroxy derivative.

Table 2: Hydroxylation Reaction Parameters

| Reagent | Condition | Yield (%) |

|---|---|---|

| mCPBA (1.2 equiv) | CH₂Cl₂, 0°C, 2 h | 65 |

| HCl (0.1 M) | THF/H₂O (3:1), 25°C, 6 h | 78 |

Analytical Validation

Post-synthesis characterization relies on spectroscopic techniques:

-

¹H/¹³C NMR : Confirms hydroxyl positions (δH 3.52 ppm for 3β-OH; δC 73.8 ppm for C5α).

-

X-ray crystallography : Resolves stereochemistry (CCDC deposition: 254321).

Challenges and Optimization Opportunities

-

Low yields in photochemical routes : Competing endoperoxide formation reduces diol yields. Switching to polar aprotic solvents (e.g., acetonitrile) may improve selectivity.

-

Microbial scalability : Fermentation processes require strain engineering to enhance productivity.

-

Stereochemical control : Asymmetric catalysis (e.g., Sharpless dihydroxylation) could streamline C5α hydroxylation .

常见问题

Basic Research Questions

Q. What methods are used to isolate 5α-Ergosta-7,22-diene-3β,5-diol from natural sources?

- Methodology : The compound is typically isolated via solvent extraction (e.g., petroleum ether) followed by chromatographic purification (column chromatography, HPLC). For example, it was identified in Abelmoschus esculentus using petroleum ether fractionation and spectral analysis . Fungal sources like Aspergillus ochraceus require mycelial extraction with polar solvents (e.g., methanol) and subsequent silica gel chromatography . Confirm purity via TLC or HPLC with authentic standards.

Q. How is the structure of 5α-Ergosta-7,22-diene-3β,5-diol confirmed?

- Methodology : Use a combination of 2D NMR (¹H-¹H COSY, HSQC, HMBC) to assign stereochemistry and substituents, mass spectrometry (HR-MS or MALDI-TOF) for molecular weight validation, and X-ray crystallography for absolute configuration determination. Spectral comparisons with known ergostane derivatives (e.g., cerevisterol) are critical .

Q. What safety protocols are recommended for handling this compound?

- Guidelines : Follow GHS standards for sterol-like compounds: use PPE (gloves, goggles), ensure proper ventilation, and avoid inhalation or skin contact. In case of exposure, rinse affected areas with water and consult safety data sheets for analogous sterols (e.g., 5α-cholestane) . Store at -20°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. What enzymatic reactions involve 5α-Ergosta-7,22-diene-3β,5-diol?

- Mechanistic Insight : The enzyme 5α-hydroxysteroid dehydratase (EC 4.2.1.62) catalyzes its conversion to ergosterol via a dehydration reaction. Experimental design should include enzyme activity assays (e.g., monitoring H₂O release) and inhibition studies using substrate analogs. Reference IUBMB nomenclature for reaction details .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Analytical Strategy :

- Replicate studies under standardized conditions (solvent, temperature, cell lines).

- Compare stereochemical purity (e.g., 3β,5α vs. 3α,5β isomers) using chiral HPLC.

- Evaluate derivatives (e.g., 6β-methoxy or 3β-acetate analogs) to assess structure-activity relationships .

- Cross-reference pharmacological data with structurally related ergostane triols (e.g., cerevisterol) to identify confounding factors .

Q. How can in silico methods predict the compound’s interactions with biological targets?

- Computational Approach :

- Perform molecular docking (e.g., AutoDock Vina) to predict binding to steroidogenic enzymes (e.g., CYP450s).

- Validate predictions with in vitro assays (e.g., enzyme inhibition kinetics or yeast ergosterol biosynthesis models) .

- Use QSAR models to correlate structural features (e.g., hydroxyl group positioning) with bioactivity .

Q. What experimental designs are optimal for studying its stability under varying conditions?

- Protocol :

- Conduct accelerated stability studies (40°C/75% RH) and monitor degradation via HPLC-UV or LC-MS.

- Assess pH-dependent stability (e.g., in buffered solutions from pH 3–9) to identify labile functional groups.

- Compare degradation profiles with ergosterol to infer mechanistic pathways .

Q. What is the compound’s role in steroid biosynthesis pathways?

- Pathway Analysis :

- Use isotopic labeling (e.g., ¹³C-glucose) in fungal cultures to trace incorporation into ergosterol.

- Knockout/deletion strains (e.g., Saccharomyces cerevisiae erg mutants) can clarify enzymatic bottlenecks.

- Metabolomic profiling (GC-MS or LC-MS/MS) quantifies intermediates under different growth conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。